Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate
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Overview
Description
Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate aryl halide under suitable conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aryl halide in the presence of a palladium catalyst and a base . This reaction can be carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted aryl phosphonates depending on the electrophile used.
Scientific Research Applications
Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate-containing substrates . This inhibition occurs through the formation of stable complexes with the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl [4-(dimethylamino)phenyl]phosphonate: Another aryl phosphonate with different substituents on the aromatic ring.
Diethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]phosphonate: A boron-containing phosphonate used in cross-coupling reactions.
Uniqueness
Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
192573-00-5 |
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Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
cyclopropyl-(4-diethoxyphosphorylphenyl)methanone |
InChI |
InChI=1S/C14H19O4P/c1-3-17-19(16,18-4-2)13-9-7-12(8-10-13)14(15)11-5-6-11/h7-11H,3-6H2,1-2H3 |
InChI Key |
ICCDVBDFIDAYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)C2CC2)OCC |
Origin of Product |
United States |
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